molecular formula C10H9ClF3NO2 B14858171 Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate

Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate

Cat. No.: B14858171
M. Wt: 267.63 g/mol
InChI Key: QJCHZHSWZGFNPO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate is a pyridine derivative featuring a chloro group at position 3, a trifluoromethyl group at position 4, and an ethyl ester at the 5-acetate position. The trifluoromethyl and chloro groups confer electron-withdrawing properties, enhancing stability and influencing reactivity in substitution or coupling reactions .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)3-6-4-15-5-7(11)9(6)10(12,13)14/h4-5H,2-3H2,1H3

InChI Key

QJCHZHSWZGFNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=C1C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under catalytic conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Positioning and Functional Groups
  • Ethyl 3-chloro-5-nitro-4-pyridineacetate (CAS 1363380-74-8): Structure: Nitro group at position 5, chloro at position 3, and ethyl ester at position 3. Molecular Formula: C₉H₉ClN₂O₄ (molar mass: 244.64 g/mol).
  • Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS 478063-75-1) :

    • Structure : Carbamoyl group linked to a 4-fluorobenzyl amine, with trifluoromethyl and chloro groups at pyridine positions 5 and 3, respectively.
    • Molecular Formula : C₁₈H₁₅ClF₄N₂O₃ (molar mass: 418.77 g/mol).
    • Key Differences : The carbamoyl side chain introduces hydrogen-bonding capacity, enhancing biological target interactions. Its predicted pKa (9.15) suggests moderate acidity, contrasting with the ester-dominated properties of the target compound .
2.2 Physicochemical Properties
Property Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate (Inferred) Ethyl 3-chloro-5-nitro-4-pyridineacetate CAS 478063-75-1
Molar Mass (g/mol) ~300 (estimated) 244.64 418.77
Boiling Point (°C) Not available Not reported 524.9 (predicted)
Density (g/cm³) ~1.3–1.4 (estimated) Not reported 1.386 (predicted)
pKa ~8–10 (ester-dominated) Not reported 9.15 (predicted)

Research Implications

  • Medicinal Chemistry : The trifluoromethyl and chloro groups enhance metabolic stability and binding affinity in kinase inhibitors or receptor antagonists, as seen in thiazole-piperazine derivatives .
  • Agrochemicals : Pyridine esters with halogen substituents are pivotal in herbicide design, leveraging their electron-deficient rings for target-specific interactions .

Biological Activity

Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This group enhances the compound's lipophilicity and stability, facilitating its interaction with biological targets. The compound is primarily explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Molecular Formula : C₉H₈ClF₃N
  • Molecular Weight : Approximately 267.63 g/mol
  • Structural Features :
    • Trifluoromethyl group (-CF₃): Increases membrane permeability and biological activity.
    • Chloro group: Enhances reactivity and potential interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors involved in various metabolic pathways. The trifluoromethyl group plays a crucial role in modulating these interactions, leading to potential therapeutic effects.

Case Studies and Research Findings

  • Inhibitory Activity : Research indicates that compounds with trifluoromethyl groups can significantly enhance enzyme inhibition. For instance, studies have shown that the inclusion of a -CF₃ group can increase the potency of inhibitors targeting serotonin uptake by up to six-fold compared to non-fluorinated analogs .
  • Antimicrobial Properties : A series of bioassays conducted on similar trifluoromethyl pyridine derivatives demonstrated promising antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, with preliminary data suggesting modulation of inflammatory pathways through enzyme inhibition.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetateC₉H₈ClF₃NAntimicrobial, anti-inflammatory
Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinateC₁₁H₁₃ClF₃N₂O₂Antichlamydial activity
Ethyl 2-chloro-5-(trifluoromethyl)pyridineC₉H₈ClF₃NModerate antimicrobial activity

Synthesis and Applications

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group via specialized reagents. Its applications extend beyond pharmaceuticals into agrochemicals and materials science, where its unique chemical properties are harnessed for developing bioactive molecules.

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